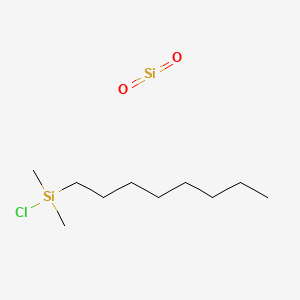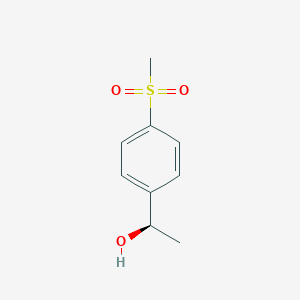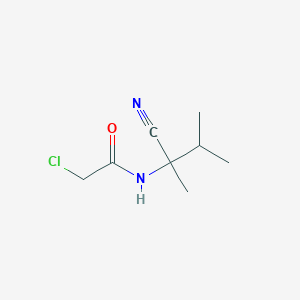![molecular formula C24H18N4S B3340593 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 733031-04-4](/img/structure/B3340593.png)
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound with a molecular weight of 358.47 . It has a complex structure that includes a quinoline ring and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a 1,2,4-triazole ring, and a phenyl ring . The InChI code for this compound is 1S/C21H18N4S/c1-3-12-25-20 (23-24-21 (25)26)17-13-19 (15-10-8-14 (2)9-11-15)22-18-7-5-4-6-16 (17)18/h3-11,13H,1,12H2,2H3, (H,24,26) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.47 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is a key component in many antimalarial drugs. Therefore, this compound could potentially be used in the development of new antimalarial therapies.
Anticancer Activity
Quinoline-based compounds have shown promise as anticancer agents . The quinoline nucleus is often used in the development of new drugs for cancer treatment. This compound could potentially be used in the development of new anticancer drugs.
Antibacterial Activity
Quinoline derivatives have been found to have antibacterial properties . This compound could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Quinoline derivatives have been found to have antifungal properties . This compound could potentially be used in the development of new antifungal drugs.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic activities . This compound could potentially be used in the development of new drugs for pain and inflammation management.
Cardiovascular Activity
Quinoline derivatives have been found to have cardiotonic properties . This compound could potentially be used in the development of new drugs for cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have been found to have effects on the central nervous system . This compound could potentially be used in the development of new drugs for neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have been found to have hypoglycemic activities . This compound could potentially be used in the development of new drugs for diabetes management.
Propiedades
IUPAC Name |
3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBIKTFVHFPPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)

![3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3340524.png)



![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)
![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)
![3-(2-Methylbenzyl)benzo[b]thiophene](/img/structure/B3340602.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B3340609.png)
![2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide](/img/structure/B3340610.png)
![4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3340615.png)